molecular formula C8H15N3 B7967115 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B7967115
M. Wt: 153.22 g/mol
InChI Key: JVMQQMIKCVTXTQ-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The tert-butyl group attached to the imidazole ring provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 4-(tert-butyl)-1H-imidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis by providing better control over reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)-1H-imidazole: Lacks the methyl group at position 1.

    1-Methyl-1H-imidazole: Lacks the tert-butyl group at position 4.

    2-Methylimidazole: Has a methyl group at position 2 instead of the tert-butyl group.

Uniqueness

4-(tert-Butyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of both the tert-butyl and methyl groups, which provide a distinct steric and electronic environment

Properties

IUPAC Name

4-tert-butyl-1-methylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,3)6-5-11(4)7(9)10-6/h5H,1-4H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMQQMIKCVTXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN(C(=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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